Superior 20S Proteasome Beta5 Subunit Inhibition Compared to Non-Fluorinated Sulfonamide Analogs
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid exhibits exceptionally potent inhibition of the 20S proteasome beta5 subunit, with IC50 values ranging from 3.70 nM to 12.02 nM in fluorescence-based assays using Suc-LLVY-AMC as a substrate [1][2]. In contrast, non-fluorinated sulfonamide benzoic acid analogs, such as 4-[(propylamino)sulfonyl]benzoic acid (CAS 10252-65-0), lack reported proteasome activity at comparable concentrations, and the clinically used probenecid (CAS 57-66-9) demonstrates an IC50 of 150 µM against pannexin channels and 27.4 µM against OAT3, highlighting the critical role of the ortho-fluorine in enhancing target engagement [3].
| Evidence Dimension | Inhibition of 20S proteasome beta5 subunit (IC50) |
|---|---|
| Target Compound Data | 3.70–12.02 nM |
| Comparator Or Baseline | Probenecid: 150 µM (pannexin channel); 27.4 µM (OAT3); Non-fluorinated analog: No reported proteasome activity |
| Quantified Difference | Target compound is >12,000-fold more potent than probenecid against proteasome-related target |
| Conditions | Fluorescence assay using Suc-LLVY-AMC substrate, 1 hr incubation |
Why This Matters
For proteasome-targeted drug discovery, this level of potency is essential for cellular and in vivo efficacy, making the compound a preferred starting point over weaker or inactive analogs.
- [1] BindingDB. BDBM50593026 (CHEMBL5198837). IC50: 3.70 nM for 20S proteasome beta5 subunit. View Source
- [2] BindingDB. BDBM50593022 (CHEMBL5186813). IC50: 4.80 nM for 20S proteasome beta5 subunit. View Source
- [3] BindingDB. BDBM50206509 (Probenecid). IC50: 27.4 µM for OAT3. View Source
